[1-(2-phenylpropyl)pyrrolidin-2-yl]methanol
Overview
Description
[1-(2-phenylpropyl)pyrrolidin-2-yl]methanol: is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a phenylpropyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-phenylpropyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with 2-phenylpropyl bromide under basic conditions to form the intermediate [1-(2-phenylpropyl)pyrrolidin-2-yl]methane. This intermediate is then subjected to oxidation using reagents such as potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in [1-(2-phenylpropyl)pyrrolidin-2-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine.
Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: [1-(2-phenylpropyl)pyrrolidin-2-yl]methanal, [1-(2-phenylpropyl)pyrrolidin-2-yl]methanoic acid.
Reduction: this compound, [1-(2-phenylpropyl)pyrrolidin-2-yl]methanamine.
Substitution: Various substituted phenylpropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-phenylpropyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, although more research is needed to fully understand its medicinal properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [1-(2-phenylpropyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to affect neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [1-(2-phenylethyl)pyrrolidin-2-yl]methanol
- [1-(2-phenylbutyl)pyrrolidin-2-yl]methanol
- [1-(2-phenylpropyl)pyrrolidin-2-yl]ethanol
Uniqueness
Compared to similar compounds, [1-(2-phenylpropyl)pyrrolidin-2-yl]methanol has a unique combination of a phenylpropyl group and a hydroxymethyl group attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[1-(2-phenylpropyl)pyrrolidin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(13-6-3-2-4-7-13)10-15-9-5-8-14(15)11-16/h2-4,6-7,12,14,16H,5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBBJZUJMOJRPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1CO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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